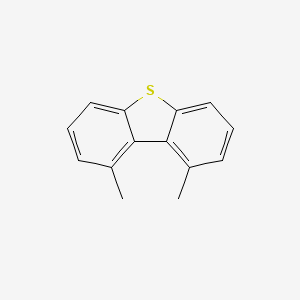
1,9-Dimethyldibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dimethyldibenzothiophene is an organosulfur compound that belongs to the class of dibenzothiophenes. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 9 positions. This compound is of interest due to its presence in fossil fuels and its role in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,9-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method allows for the formation of the thiophene ring fused with the benzene rings .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound can be isolated and purified from crude oil fractions using various separation techniques, such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Dimethyldibenzothiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the C-S bonds, leading to the formation of simpler hydrocarbons.
Substitution: Aromatic substitution reactions can occur, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons such as biphenyl.
Substitution: Various substituted dibenzothiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,9-Dimethyldibenzothiophene has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 1,9-Dimethyldibenzothiophene involves its interaction with catalysts during hydrodesulfurization. The compound undergoes desulfurization through two main pathways: direct desulfurization and hydrogenation. In direct desulfurization, the sulfur atom is removed, forming biphenyl. In the hydrogenation pathway, the compound is first hydrogenated to form tetrahydrodibenzothiophene, which is then desulfurized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene: The parent compound without methyl groups.
4,6-Dimethyldibenzothiophene: Another dimethyl derivative with methyl groups at the 4 and 6 positions.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness
1,9-Dimethyldibenzothiophene is unique due to its specific methylation pattern, which affects its chemical reactivity and physical properties. This compound’s structure makes it a valuable model for studying the effects of methylation on the desulfurization process .
Eigenschaften
CAS-Nummer |
31317-16-5 |
|---|---|
Molekularformel |
C14H12S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
1,9-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-5-3-7-11-13(9)14-10(2)6-4-8-12(14)15-11/h3-8H,1-2H3 |
InChI-Schlüssel |
DGUACJDPTAAFMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC3=CC=CC(=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


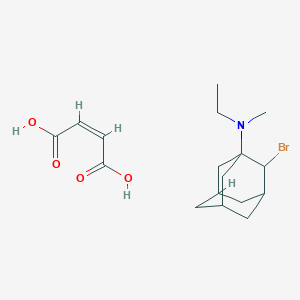
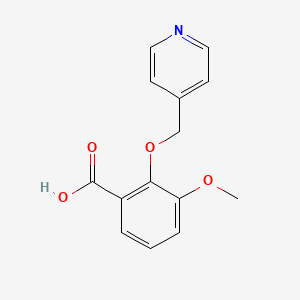
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
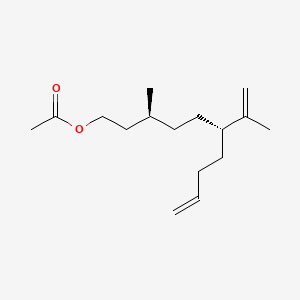
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
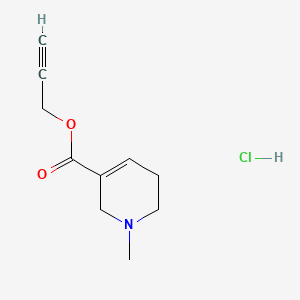
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)
![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
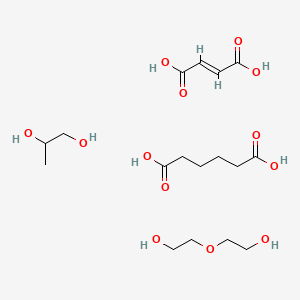
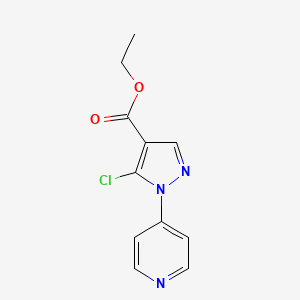
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)
![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
